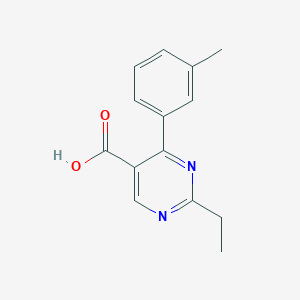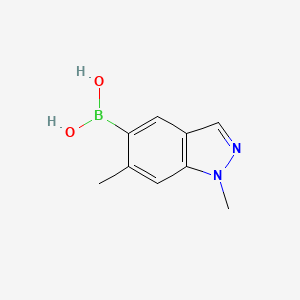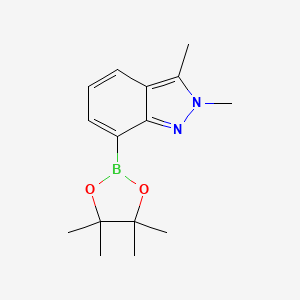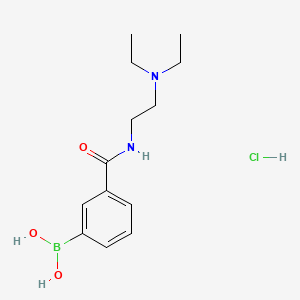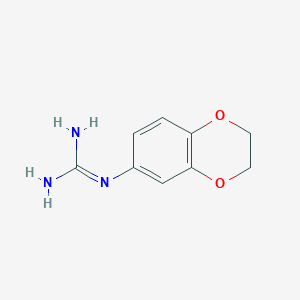
N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine is a chemical compound with the molecular formula C9H11N3O2 It features a benzodioxin ring system fused with a guanidine group
作用机制
Target of Action
The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
This compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This results in enhanced transmission of signals in the nervous system .
Biochemical Pathways
The action of this compound affects the cholinergic pathway . By inhibiting cholinesterase enzymes, it disrupts the normal breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which can intensify the transmission of signals in the nervous system . The downstream effects of this include potential improvements in cognitive function, which is why cholinesterase inhibitors are often used in the treatment of Alzheimer’s disease .
Pharmacokinetics
Similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of this compound, affecting how much of the drug reaches its target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels. By inhibiting cholinesterase enzymes, it increases the levels of acetylcholine in the nervous system . This can enhance signal transmission, potentially improving cognitive function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its absorption and distribution in the body . Additionally, factors such as temperature and humidity can impact the stability of the compound .
生化分析
Biochemical Properties
N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase enzymes. These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other functions. By inhibiting cholinesterase, this compound can increase acetylcholine levels, which may have therapeutic implications for conditions such as Alzheimer’s disease . Additionally, this compound interacts with various proteins and other biomolecules, forming stable complexes that can modulate their activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it enhances acetylcholine signaling by inhibiting cholinesterase, leading to improved synaptic transmission. This can influence cell signaling pathways, gene expression, and cellular metabolism. For example, increased acetylcholine levels can activate signaling pathways that promote neuronal survival and plasticity . In other cell types, such as muscle cells, this compound can enhance contractility by increasing acetylcholine availability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of cholinesterase enzymes, thereby inhibiting their activity. This binding interaction prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of cholinesterase inhibition and acetylcholine levels . Its stability and degradation products should be carefully monitored to ensure consistent results.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with guanidine derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction is carried out under controlled pH conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the guanidine group or the benzodioxin ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., NaOH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various N-alkyl or N-aryl derivatives .
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for diseases such as Alzheimer’s.
相似化合物的比较
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin ring but has a sulfonamide group instead of a guanidine group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure with a brominated sulfonamide group.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine is unique due to its guanidine group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing enzyme inhibitors and potential therapeutic agents .
属性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-9(11)12-6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4H2,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBSYGGSAKHFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B1387120.png)
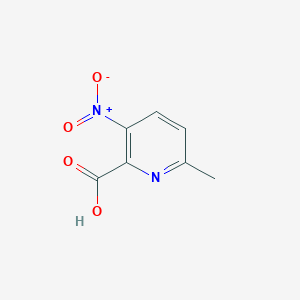
![3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1387123.png)

![ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1387127.png)
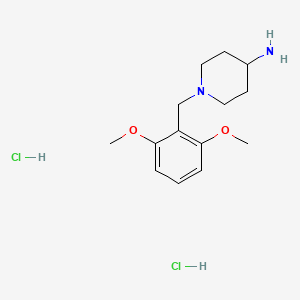
![1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387132.png)

![Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate](/img/structure/B1387134.png)

